

# 1,2-Dimethyl-1H-indole-3-carbaldehyde physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1,2-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1297661

[Get Quote](#)

## An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2-Dimethyl-1H-indole-3-carbaldehyde**, a heterocyclic compound of interest in synthetic and medicinal chemistry. The information is presented to support research, development, and drug discovery efforts.

## Core Physical and Chemical Properties

**1,2-Dimethyl-1H-indole-3-carbaldehyde** is a solid, crystalline compound. A summary of its key physical and chemical properties is provided in the tables below for easy reference and comparison.

Identifier	Value	Source
CAS Number	38292-40-9	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	<a href="#">[1]</a>
Molecular Weight	173.21 g/mol	<a href="#">[1]</a>
InChI Key	HYGUWHAXRMPCCP-UHFFFAOYSA-N	<a href="#">[2]</a>

Property	Value	Source
Physical Form	Solid	-
Melting Point	127-129 °C	<a href="#">[3]</a>
Boiling Point	200-205 °C at 5 Torr	<a href="#">[3]</a>
logP	1.8914 (calculated)	<a href="#">[2]</a>

## Solubility Profile

The solubility of **1,2-Dimethyl-1H-indole-3-carbaldehyde** is a critical parameter for its application in various experimental settings. While specific quantitative solubility data for this compound is not readily available, a qualitative assessment based on the structurally related indole-3-carbaldehyde suggests the following:

Solvent Type	Solubility	Rationale
Polar Aprotic Solvents	Soluble	Expected to be soluble in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
Polar Protic Solvents	Soluble	Generally soluble in alcohols such as methanol and ethanol.
Non-Polar Solvents	Sparingly Soluble	Limited solubility is expected in solvents like hexane and toluene.
Water	Sparingly Soluble	Low solubility is anticipated in aqueous solutions.

## Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of **1,2-Dimethyl-1H-indole-3-carbaldehyde**.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides characteristic signals for the protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent	Source
10.11	s	1H, -CHO	CDCl <sub>3</sub>	[4]
8.26	s	1H, H-4	CDCl <sub>3</sub>	[4]
7.28-7.27	m	3H, Ar-H	CDCl <sub>3</sub>	[4]
3.65	s	3H, N-CH <sub>3</sub>	CDCl <sub>3</sub>	[4]
2.62	s	3H, C <sub>2</sub> -CH <sub>3</sub>	CDCl <sub>3</sub>	[4]

### <sup>13</sup>C NMR Spectroscopy

While a specific  $^{13}\text{C}$  NMR spectrum for **1,2-Dimethyl-1H-indole-3-carbaldehyde** is not available in the searched literature, data for the closely related compound, 1-methyl-1H-indole-3-carbaldehyde, can provide valuable insight into the expected chemical shifts.

Reference Data for 1-Methyl-1H-indole-3-carbaldehyde:

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent	Source
184.43	-CHO	$\text{CDCl}_3$	[5]
137.90	C-7a	$\text{CDCl}_3$	[5]
125.29	C-3a	$\text{CDCl}_3$	[5]
124.04	C-4	$\text{CDCl}_3$	[5]
122.94	C-6	$\text{CDCl}_3$	[5]
122.04	C-5	$\text{CDCl}_3$	[5]
118.09	C-3	$\text{CDCl}_3$	[5]
109.87	C-7	$\text{CDCl}_3$	[5]
33.69	N-CH <sub>3</sub>	$\text{CDCl}_3$	[5]

## FT-IR and Mass Spectrometry

Specific FT-IR and mass spectrometry data for **1,2-Dimethyl-1H-indole-3-carbaldehyde** are not readily available in the reviewed literature. Researchers are advised to acquire this data experimentally for comprehensive characterization. For reference, the mass spectrum of the parent compound, indole-3-carbaldehyde, shows a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  145.[6]

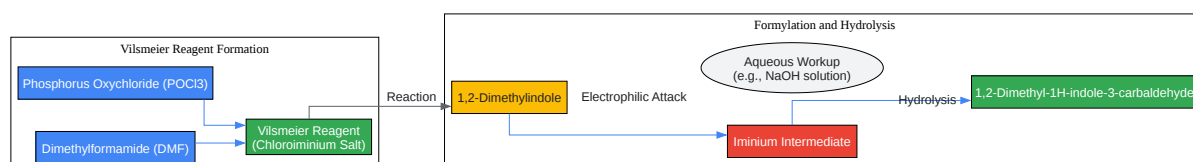
## Experimental Protocols

### Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[7] The following is a

generalized protocol that can be adapted for the synthesis of **1,2-Dimethyl-1H-indole-3-carbaldehyde** from 1,2-dimethylindole.

Workflow for Vilsmeier-Haack Formylation:



[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack reaction workflow for indole formylation.

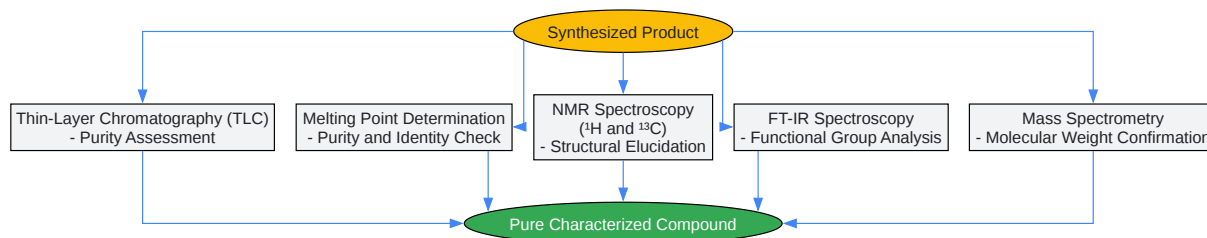
Detailed Experimental Protocol (Adapted from general procedures for indole-3-carbaldehyde synthesis[8]):

- **Vilsmeier Reagent Preparation:** In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise with stirring, maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes to an hour at this temperature to form the Vilsmeier reagent.
- **Reaction with 1,2-Dimethylindole:** Dissolve 1,2-dimethylindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- **Reaction Completion and Work-up:** Heat the reaction mixture to 80-90 °C and maintain for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature.

- **Isolation and Purification:** Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by adding a saturated sodium carbonate solution until the mixture is alkaline, which will precipitate the crude product. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization of the Final Product:

The identity and purity of the synthesized **1,2-Dimethyl-1H-indole-3-carbaldehyde** should be confirmed using the following analytical techniques:



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. Compound 1,2-dimethyl-1H-indole-3-carbaldehyde - Chemdiv [chemdiv.com]
- 3. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1,2-Dimethyl-1H-indole-3-carbaldehyde physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297661#1-2-dimethyl-1h-indole-3-carbaldehyde-physical-and-chemical-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)